3,4-Dimethoxy-2-nitro-phenylamine
Description
3,4-Dimethoxy-2-nitro-phenylamine is a substituted phenylamine derivative featuring methoxy groups at the 3- and 4-positions and a nitro group at the 2-position of the aromatic ring. This structure combines electron-donating methoxy groups with an electron-withdrawing nitro substituent, creating unique electronic and steric properties.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3,4-dimethoxy-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O4/c1-13-6-4-3-5(9)7(10(11)12)8(6)14-2/h3-4H,9H2,1-2H3 |
InChI Key |
IBWQFWKWEYEXOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3,4-Dimethoxy-2-nitro-phenylamine with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Electronic Effects : The nitro group in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, dopamine’s catechol groups (3,4-diOH) increase polarity and reactivity in aqueous environments .
- Lipophilicity : The dimethoxy groups in the target compound enhance lipophilicity compared to dopamine but reduce it relative to the benzodioxin analog in , which has additional hydrophobic moieties .
- Toxicity : Nitroaromatics like the target compound may pose higher toxicity risks compared to methoxy- or hydroxyl-substituted analogs, though specific data are lacking .
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